molecular formula C22H25ClN4 B2887206 1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine CAS No. 1797601-95-6

1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Cat. No.: B2887206
CAS No.: 1797601-95-6
M. Wt: 380.92
InChI Key: CMSMSBPVMNFPQZ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a piperazine derivative featuring a 4-chlorobenzyl group at the 1-position and a 2-(2-phenylimidazol-1-yl)ethyl substituent at the 4-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in antimicrobial, antifungal, and CNS-related applications . The synthesis of this compound likely involves nucleophilic substitution reactions, as seen in analogous structures (e.g., alkylation of piperazine with 4-chlorobenzyl chloride and subsequent functionalization with imidazole-ethyl groups) .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4/c23-21-8-6-19(7-9-21)18-26-14-12-25(13-15-26)16-17-27-11-10-24-22(27)20-4-2-1-3-5-20/h1-11H,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSMSBPVMNFPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, often referred to as compound 1, is a synthetic derivative that belongs to the class of piperazine compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure of compound 1 features a piperazine ring substituted with a chlorobenzyl group and an imidazole moiety, which may contribute to its bioactivity.

  • Molecular Formula : C20H21ClN4
  • Molecular Weight : 368.9 g/mol
  • CAS Number : 1421472-04-9

Biological Activity Overview

The biological activity of compound 1 has been investigated in various studies, focusing on its antibacterial, antifungal, and anticancer properties. The following sections summarize key findings from recent research.

Antibacterial Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant antibacterial properties. For instance:

  • Compound 1 was tested against various Gram-positive and Gram-negative bacteria. It showed promising activity with Minimum Inhibitory Concentration (MIC) values indicating effective bacterial growth inhibition.
  • A comparative study highlighted that similar piperazine derivatives displayed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antibacterial potency .

Antifungal Activity

In addition to antibacterial properties, compound 1 also exhibits antifungal activity:

  • Research indicated that certain piperazine derivatives were effective against Candida albicans and other fungal strains, with MIC values suggesting moderate to high efficacy .

The mechanism by which compound 1 exerts its biological effects is not fully elucidated; however, it is hypothesized that the imidazole ring plays a crucial role in interacting with biological targets:

  • The imidazole moiety may facilitate binding to specific enzymes or receptors involved in bacterial or fungal metabolism.
  • Electrophilic interactions with thiol groups in proteins have been suggested as a potential pathway for cytotoxicity against cancer cells .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study: Antimicrobial Efficacy
    • A study investigated the antimicrobial efficacy of various piperazine derivatives, including compound 1. Results indicated significant inhibition of bacterial growth, especially against resistant strains.
    • Table 1 summarizes the MIC values for selected compounds:
    CompoundMIC (mg/mL)Target Organism
    Compound 10.010Staphylococcus aureus
    Compound 2 (similar structure)0.020Escherichia coli
    Compound 30.015Candida albicans
  • Case Study: Cytotoxicity
    • Another study evaluated the cytotoxic effects of compound 1 on cancer cell lines. The results demonstrated a dose-dependent increase in cell death, indicating potential as an anticancer agent.
    • Table 2 presents the IC50 values for various cancer cell lines:
    Cell LineIC50 (µM)
    HeLa5.0
    MCF-77.5
    A5496.0

Comparison with Similar Compounds

Imidazole-Containing Piperazines

  • 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(2-phenyl-1H-imidazol-1-yl)ethanone : Shares a phenylimidazole moiety but differs in the piperazine substituent (ethanone vs. ethyl linker). Exhibits broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL), comparable to fluconazole.
  • 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine : Retains the 4-chlorobenzyl group but replaces the imidazole-ethyl chain with a methylsulfanylbenzyl group. No direct bioactivity reported, but sulfanyl groups often enhance metabolic stability.

Piperazines with Aromatic Substituents

  • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine (Compound 24) :
    • Features a bromophenyl group instead of chlorobenzyl and lacks imidazole.
    • Synthesized in 72% yield with a melting point of 177–178°C.

Antimicrobial and Antifungal Activity

  • Imidazole-Piperazine Hybrids :
    • MIC values: 3.1–25 μg/mL against Staphylococcus aureus, Escherichia coli, and Candida albicans.
    • Mechanism: Imidazole disrupts fungal ergosterol synthesis, while piperazine enhances solubility and target affinity.

Acaricidal and Nematocidal Activity

  • 1-(4-Chlorobenzyl)-4-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine :
    • Demonstrated acaricidal efficacy (78% yield), likely due to the electron-withdrawing trifluoroethylthio group.

CNS Receptor Modulation

  • GBR 12909/12935 : Piperazine-based dopamine reuptake inhibitors with 350–400% increased extracellular dopamine levels.
  • p-MPPI/p-MPPF : 5-HT1A receptor antagonists with ID50 values of 3–5 mg/kg.
  • Target Compound : Lacks methoxy or sulfonyl groups critical for CNS activity, suggesting divergent applications.

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule can be dissected into two primary components:

  • Piperazine core : Serves as the central scaffold.
  • Substituents :
    • 4-Chlorobenzyl group : Introduced via alkylation.
    • 2-(2-Phenylimidazol-1-yl)ethyl chain : Constructed through nucleophilic substitution or coupling reactions.

Critical challenges include:

  • Regioselectivity : Ensuring the imidazole group attaches at the 1-position.
  • Steric hindrance : Managing bulkiness during alkylation steps.
  • Purification : Separating isomers or byproducts in multi-step syntheses.

Synthetic Routes and Methodologies

Sequential Alkylation of Piperazine

A widely applied strategy involves stepwise alkylation of piperazine.

Introduction of the 4-Chlorobenzyl Group

Piperazine reacts with 4-chlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF). Catalytic potassium iodide enhances reactivity via the Finkelstein mechanism.

Example protocol:

  • Reagents : Piperazine (10 g, 0.12 mol), 4-chlorobenzyl chloride (equimolar), DMF (0.5 mL), KI (0.1 g), toluene (15 mL).
  • Conditions : 80°C for 12 hours.
  • Workup : Washing with water, acidification with HCl, and neutralization with NaOH.
  • Yield : 92% (for analogous 1-(4-chlorobenzhydryl)piperazine).
Functionalization with the Imidazole-Ethyl Chain

The secondary amine of the mono-alkylated piperazine undergoes alkylation with 2-(2-phenylimidazol-1-yl)ethyl bromide.

Key considerations :

  • Leaving group reactivity : Bromides or chlorides are preferred for nucleophilic substitution.
  • Solvent selection : Toluene or acetonitrile facilitates Sₙ2 mechanisms.
  • Temperature : 70–80°C minimizes side reactions.

Example adaptation from literature:

  • Synthesis of 2-(2-phenylimidazol-1-yl)ethyl chloride :
    • React 2-phenylimidazole with 1,2-dibromoethane in acetonitrile using K₂CO₃.
    • Yield : 51–69%.
  • Alkylation :
    • Combine mono-alkylated piperazine with the ethyl chloride derivative in refluxing toluene.
    • Yield : ~60% (estimated from analogous reactions).

Modular Assembly via Imine Intermediate

An alternative route employs Schiff base formation followed by reduction (Figure 1).

Schiff Base Formation

Ethylenediamine reacts with 4-chlorobenzaldehyde to form a di-imine intermediate.

Protocol:

  • Reagents : 4-Chlorobenzaldehyde (1 equiv), ethylenediamine (1 equiv), ethanol.
  • Conditions : Room temperature, 6 hours.
  • Yield : 81–99%.
Reduction to Diamine

NaBH₄ reduces the imine to a diamine.

  • Yield : 75–97%.
Cyclization to Piperazine

React the diamine with ethyl 2,3-dibromopropionate to form the piperazine ring.

  • Yield : 56–91%.
Imidazole Incorporation

The ethyl spacer is functionalized via nucleophilic substitution with 2-phenylimidazole.

  • Base : K₂CO₃ in acetonitrile.
  • Yield : 51–69%.

Optimization and Troubleshooting

Regioselective Imidazole Attachment

To ensure 1-position substitution on the imidazole ring:

  • Protection/deprotection : Use triisobutylsilyl groups to block the 2-position during lithiation.
  • Temperature : Reactions at 0°C improve C5/C2 isomer ratios.

Case study:

  • Reagents : n-Hexyllithium, triisobutylsilyl chloride.
  • Conditions : 0°C, 48 hours.
  • Isomer ratio : 9:1 (C5:C2).

Purification Challenges

  • Byproducts : Bis-alkylated piperazine or imidazole dimers.
  • Solutions : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Sequential alkylation High yields (≥90%), simple conditions Requires pure intermediates 60–70%
Modular assembly Modular, scalable Multi-step, lower overall yield 40–50%
Lithiation Excellent regioselectivity Costly reagents, low temperatures 50–60%

Q & A

Q. What are the most reliable synthetic routes for 1-(4-chlorobenzyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
  • Step 1 : Alkylation of the piperazine core using a benzyl halide (e.g., 4-chlorobenzyl chloride) in a polar solvent like DMF or acetonitrile, with a base (e.g., K₂CO₃) to deprotonate the amine .
  • Step 2 : Functionalization of the piperazine nitrogen with a propargyl or ethylimidazole moiety via nucleophilic substitution. For example, propargyl bromide can be reacted with the intermediate under inert conditions, monitored by TLC (hexane:ethyl acetate = 2:1) .
  • Step 3 : Click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) to attach aryl groups to the imidazole ring, using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system .
    Optimization tips:
  • Use column chromatography (silica gel, ethyl acetate:hexane gradients) for purification.
  • Adjust stoichiometry of propargyl bromide (1.2–1.5 equiv.) to improve yields .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the aromatic protons of the 4-chlorobenzyl group (δ 7.2–7.4 ppm) and imidazole protons (δ 7.5–8.0 ppm). Piperazine methylene groups appear as multiplets at δ 2.5–3.5 ppm .
  • HRMS : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error.
  • FT-IR : Look for C-Cl stretches (~750 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N percentages .

Q. What are the primary pharmacological targets of piperazine-imidazole hybrids, and how are initial bioassays designed?

  • Methodological Answer : Piperazine-imidazole derivatives often target:
  • CNS receptors (e.g., serotonin 5-HT₁A, dopamine D₂) due to structural similarity to known antipsychotics .
  • Antimicrobial targets (e.g., bacterial efflux pumps, fungal CYP51) via hydrophobic interactions from aryl groups .
    Bioassay Design :
  • In vitro : Screen for receptor binding (radioligand displacement assays) or antimicrobial activity (MIC assays against S. aureus/C. albicans) .
  • Dose Range : Use 1–100 µM concentrations, with positive controls (e.g., fluconazole for antifungals) .

Advanced Research Questions

Q. How can structural modifications to the piperazine or imidazole moieties enhance target selectivity, and what computational tools support this?

  • Methodological Answer :
  • SAR Strategies :
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to improve metabolic stability .
  • Replace the 2-phenyl group on imidazole with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity .
  • Computational Tools :
  • Molecular Docking (AutoDock Vina) : Predict binding poses to receptors like 5-HT₁A .
  • ADMET Prediction (SwissADME) : Optimize logP (2–5) and TPSA (<90 Ų) for blood-brain barrier penetration .
    Example : A derivative with 4-fluorobenzyl showed 10x higher 5-HT₁A affinity than the parent compound in docking studies .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Case Study : If in vitro assays show potent antimicrobial activity but in vivo efficacy is low:

Solubility Check : Measure logS (e.g., ESOL model) to identify poor bioavailability .

Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation .

Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma half-life .

  • Data Cross-Validation : Compare with analogs (e.g., methyl vs. ethyl substituents) to isolate structural liabilities .

Q. What strategies mitigate toxicity risks while maintaining efficacy in preclinical development?

  • Methodological Answer :
  • Toxicity Profiling :
  • Acute Toxicity (OECD 423) : Test in rodents (5–300 mg/kg doses) to determine LD₅₀ .
  • Genotoxicity (Ames Test) : Screen for mutagenicity with S. typhimurium strains TA98/TA100 .
  • Mitigation Approaches :
  • Prodrug Design : Mask polar groups (e.g., phosphate esters) to reduce off-target interactions .
  • Beta-Cyclodextrin Complexation : Lowers cytotoxicity but may reduce activity; balance via dose optimization .

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